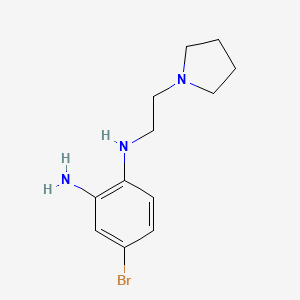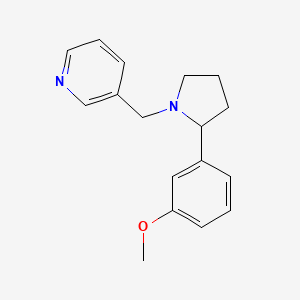![molecular formula C30H38Br2S2 B8616384 4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene](/img/structure/B8616384.png)
4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene typically involves the bromination of naphthodithiophene derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds (e.g., Grignard reagents) or palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or DMF.
Major Products
Substitution: Formation of various substituted naphthodithiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
科学的研究の応用
2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the synthesis of conjugated polymers and small molecules for electronic applications.
Chemical Sensors: Utilized in the development of chemical sensors due to its unique electronic properties.
作用機序
The mechanism of action of 2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene involves its interaction with electronic systems. The bromine atoms and the naphthodithiophene core contribute to its electron-accepting properties, making it suitable for use in electronic devices . The compound can participate in charge transfer processes and form π-π stacking interactions, which are crucial for its function in organic electronics .
類似化合物との比較
Similar Compounds
- 2,6-Dibromo-4,4-bis(6-bromohexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene
- 2,6-Dibromo-4,4-bis(6-bromohexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene
Uniqueness
2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene is unique due to its specific substitution pattern and the presence of long alkyl chains, which enhance its solubility and processability in organic solvents . This makes it particularly advantageous for applications in solution-processed organic electronics .
特性
分子式 |
C30H38Br2S2 |
|---|---|
分子量 |
622.6 g/mol |
IUPAC名 |
4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene |
InChI |
InChI=1S/C30H38Br2S2/c1-3-5-7-9-11-13-15-21-17-23-24(18-22(21)16-14-12-10-8-6-4-2)26-20-28(32)34-30(26)29-25(23)19-27(31)33-29/h17-20H,3-16H2,1-2H3 |
InChIキー |
NEIHLCNIORSIHZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC2=C(C=C1CCCCCCCC)C3=C(C4=C2C=C(S4)Br)SC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propanoic acid](/img/structure/B8616303.png)
![1-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)piperidin-2-one](/img/structure/B8616310.png)
![4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal](/img/structure/B8616313.png)

![2-[(Pyridin-3-yl)methylidene]cyclohexan-1-one](/img/structure/B8616343.png)
![5-(4-Methylbenzene-1-sulfonyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8616352.png)








